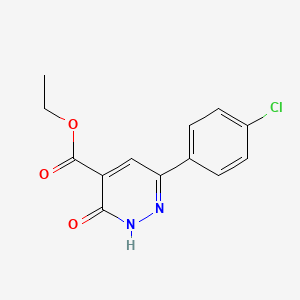

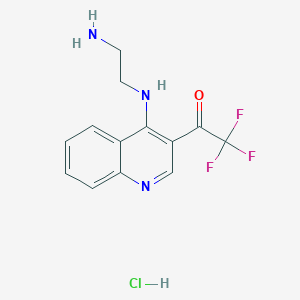

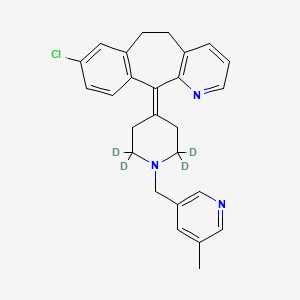

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

sodium hydroxide . Sodium hydroxide, also known as caustic soda or lye, is an inorganic compound with the chemical formula NaOH. It is a white, odorless solid that is highly soluble in water, producing a strong exothermic reaction. Sodium hydroxide is a highly corrosive base and alkali that is widely used in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium hydroxide can be prepared through several methods, including:

Electrolytic Process: This is the most common method, where sodium chloride (salt) is electrolyzed in a chlor-alkali cell to produce chlorine gas, hydrogen gas, and sodium hydroxide solution. The reaction conditions involve the use of a diaphragm, membrane, or mercury cell.

Castner-Kellner Process: In this process, brine (concentrated sodium chloride solution) is electrolyzed using a mercury cathode and a carbon anode. The sodium amalgam formed reacts with water to produce sodium hydroxide and hydrogen gas.

Nelson Diaphragm Cell: This method uses a diaphragm cell where brine is electrolyzed to produce chlorine gas at the anode and sodium hydroxide and hydrogen gas at the cathode.

Industrial Production Methods

Industrially, sodium hydroxide is produced using the chlor-alkali process, which involves the electrolysis of brine in either diaphragm, membrane, or mercury cells. The choice of cell type affects the purity and concentration of the sodium hydroxide produced. The process is highly energy-intensive and requires careful handling due to the corrosive nature of the chemicals involved .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium hydroxide undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form water and salts. For example, with hydrochloric acid, it forms sodium chloride and water. [ \text{NaOH} + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} ]

Precipitation Reactions: Reacts with metal salts to form insoluble hydroxides. For example, with copper sulfate, it forms copper hydroxide. [ \text{2NaOH} + \text{CuSO}_4 \rightarrow \text{Cu(OH)}_2 + \text{Na}_2\text{SO}_4 ]

Saponification: Reacts with fats and oils to produce glycerol and soap. [ \text{Fat} + \text{NaOH} \rightarrow \text{Glycerol} + \text{Soap} ]

Common Reagents and Conditions

Common reagents used with sodium hydroxide include acids (e.g., hydrochloric acid, sulfuric acid), metal salts (e.g., copper sulfate, zinc sulfate), and organic compounds (e.g., fats and oils). The reactions typically occur under ambient conditions, but care must be taken due to the exothermic nature of the reactions .

Major Products Formed

The major products formed from reactions with sodium hydroxide include salts (e.g., sodium chloride, sodium sulfate), hydroxides (e.g., copper hydroxide, zinc hydroxide), and organic compounds (e.g., glycerol, soap).

Applications De Recherche Scientifique

Sodium hydroxide has a wide range of applications in scientific research, including:

Chemistry: Used as a strong base in various chemical reactions, including titrations, pH adjustments, and synthesis of organic and inorganic compounds.

Biology: Employed in the preparation of cell lysis buffers, DNA extraction, and protein denaturation.

Medicine: Utilized in the production of pharmaceuticals, including the synthesis of active pharmaceutical ingredients and as a cleaning agent for medical equipment.

Industry: Widely used in the manufacture of paper, textiles, detergents, and soaps.

Mécanisme D'action

Sodium hydroxide exerts its effects through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions can break chemical bonds, particularly in proteins and lipids, leading to saponification and denaturation. This property makes sodium hydroxide effective in cleaning and sanitization processes, as it can dissolve organic matter and neutralize acids .

Comparaison Avec Des Composés Similaires

Sodium hydroxide is often compared with other strong bases, such as:

Potassium Hydroxide (KOH): Similar in chemical properties and uses, but potassium hydroxide is more soluble in water and slightly more reactive.

Calcium Hydroxide (Ca(OH)₂): Less soluble in water and used primarily in construction (as lime) and water treatment.

Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative due to its lower solubility and milder reactivity.

Sodium hydroxide is unique in its widespread industrial use and its role in the chlor-alkali process, which is a major method for producing chlorine and hydrogen gas.

Propriétés

Formule moléculaire |

C17H17NaO7S |

|---|---|

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |

InChI |

InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |

Clé InChI |

OICGBDNEHFOKDW-UHFFFAOYSA-M |

SMILES canonique |

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)

![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)

![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)

![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)